molecular formula C17H14FN5O2S2 B11244532 N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

Cat. No.: B11244532
M. Wt: 403.5 g/mol
InChI Key: BBTAYXMLXCGJNF-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiadiazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a phenylcarbamoyl group. The final step involves the introduction of the fluorophenyl group and the sulfanylacetamide moiety under controlled reaction conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the thiadiazole ring contributes to its potential biological activities.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C17H14FN5O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14FN5O2S2/c18-11-5-4-8-13(9-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25)

InChI Key

BBTAYXMLXCGJNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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